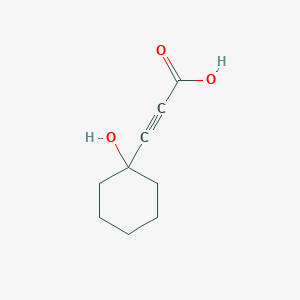

3-(1-Hydroxycyclohexyl)prop-2-ynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxycyclohexyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8(11)4-7-9(12)5-2-1-3-6-9/h12H,1-3,5-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWVRMMNSOVDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Mechanisms and Reactivity Profiles of 3 1 Hydroxycyclohexyl Prop 2 Ynoic Acid

Intrinsic Reactivity of the Alkyne Moiety

The reactivity of the alkyne, or acetylenic, moiety in 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid is a focal point of its chemical character. The triple bond's unique electronic structure allows it to participate in a variety of chemical transformations.

Strain-Promoted Reactivity in Cyclic and Constrained Alkyne Systems

While this compound itself is not a cyclic alkyne, the principles of strain-promoted reactivity are relevant to understanding how constraining the alkyne geometry can dramatically enhance its reactivity. In cyclic alkynes, the deviation from the ideal 180° bond angle of sp-hybridized carbons introduces significant ring strain. nih.govnih.gov This strain lowers the activation energy for cycloaddition reactions, making them proceed much faster than with linear alkynes. nih.gov For instance, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioconjugation technique that relies on the high reactivity of strained cyclooctynes. nih.govrsc.orgyoutube.com

The 1-hydroxycyclohexyl substituent in this compound, while not inducing the same degree of strain as a small ring, does impose steric hindrance that can influence the accessibility of the alkyne for certain reactions.

| Macrocycle Size | Alkyne Angle (°) | Strain Energy (kcal/mol) | Relative Reactivity in SPAAC |

|---|---|---|---|

| Cyclooctyne | ~163 | ~18 | High |

| Cyclononyne | ~168 | ~12 | Moderate |

| Linear Alkyne | 180 | 0 | Low (requires catalyst) |

Electronic Effects of Substituents on Triple Bond Activation

Substituents attached to an alkyne triple bond significantly modulate its reactivity through inductive and resonance effects. nih.govlibretexts.orgquora.com Electron-donating groups increase the electron density of the triple bond, making it more nucleophilic and reactive towards electrophiles. Conversely, electron-withdrawing groups decrease the electron density, rendering the alkyne more electrophilic and susceptible to nucleophilic attack. libretexts.org

In this compound, the 1-hydroxycyclohexyl group acts as an electron-donating group through an inductive effect, while the carboxylic acid group is strongly electron-withdrawing. This electronic push-pull system influences the polarization of the triple bond.

| Substituent | Electronic Effect | Effect on Alkyne Reactivity |

|---|---|---|

| Alkyl Group | Electron-donating (Inductive) | Increases nucleophilicity |

| -COOH | Electron-withdrawing (Inductive & Resonance) | Increases electrophilicity |

| -OH | Electron-donating (Inductive & Resonance) | Increases nucleophilicity |

| Halogen | Electron-withdrawing (Inductive) / Electron-donating (Resonance) | Decreases nucleophilicity |

Electrophilic and Nucleophilic Character of the Alkynyl Carbon

Alkynes can exhibit both electrophilic and nucleophilic characteristics. quora.comnih.govmsu.edu The electron-rich π-system of the triple bond allows alkynes to act as nucleophiles, reacting with electrophiles in addition reactions. quora.comlibretexts.org However, the sp-hybridization of the alkynyl carbons makes them more electronegative than sp2 or sp3 hybridized carbons, which can lead to the alkyne acting as an electrophile, particularly when substituted with electron-withdrawing groups. msu.eduallen.inbyjus.com

For this compound, the carboxylic acid group enhances the electrophilic character of the β-carbon (the carbon adjacent to the carboxyl group), making it susceptible to nucleophilic attack. Simultaneously, the π-electrons of the triple bond can still participate in nucleophilic reactions.

Reactivity of the Carboxylic Acid Functional Group

Decarboxylative Pathways and Transformations

Propiolic acids, including this compound, can undergo decarboxylation, which is the loss of carbon dioxide, under certain conditions. researchgate.netacs.orgacs.org This process is often facilitated by transition metal catalysts, such as palladium or copper, and can be a key step in the formation of new carbon-carbon bonds. acs.orgrsc.orgconferenceseries.com The decarboxylation of propiolic acids can lead to the formation of terminal alkynes or participate in coupling reactions to generate more complex molecules. acs.orgrsc.org The reaction conditions, including the choice of catalyst and solvent, can influence the reaction pathway and the final products. conferenceseries.com

Generation and Reactivity of Acyl Radical Species

Carboxylic acids can serve as precursors for the generation of acyl radicals. nih.govresearchgate.netrsc.org This transformation can be achieved through various methods, including visible-light photoredox catalysis. nih.govbeilstein-journals.orglongdom.org In these processes, the carboxylic acid is often activated, for example, by forming a mixed anhydride, which can then undergo a single-electron reduction to generate the acyl radical and release carbon dioxide. nih.govlongdom.org These highly reactive acyl radicals can then participate in a variety of carbon-carbon bond-forming reactions, such as addition to olefins. researchgate.netrsc.org The generation of acyl radicals from carboxylic acids provides a powerful and milder alternative to traditional methods that often require harsh conditions. beilstein-journals.orglongdom.org

Chemical Transformations Involving the 1-Hydroxycyclohexyl Group

The 1-hydroxycyclohexyl group is a pivotal player in directing the reactivity of the entire molecule. The tertiary alcohol can act as a nucleophile, a directing group, or a participant in hydrogen transfer processes, significantly influencing the course of chemical transformations.

Role of the Hydroxyl Group in Intramolecular Cyclizations and Rearrangements

The proximate positioning of the hydroxyl group to the electron-deficient alkyne system facilitates a variety of intramolecular cyclization reactions. Under appropriate catalytic conditions, typically involving transition metals like copper(I) or gold(I), the hydroxyl group can attack the alkyne. nih.govorganic-chemistry.org This process, known as hydroalkoxylation, can lead to the formation of cyclic ethers, specifically furanone or pyranone derivatives, depending on the regioselectivity of the attack.

For instance, a 5-endo-dig cyclization would yield a five-membered furanone ring, while a 6-exo-dig cyclization would result in a six-membered pyranone derivative. The regiochemical outcome is often dictated by the specific catalyst and reaction conditions employed. Cationic gold(I) catalysts, for example, are known to activate the alkyne towards nucleophilic attack, potentially favoring one cyclization pathway over the other. organic-chemistry.org

Furthermore, the tertiary nature of the alcohol and its substitution on a cyclohexyl ring can predispose the molecule to rearrangements. core.ac.uk Acid-catalyzed conditions could promote the formation of a tertiary carbocation at the C1 position of the cyclohexyl ring, which could then undergo rearrangements such as ring expansion or contraction, although these are generally less common than cyclization pathways for this specific substrate.

Hydrogen Transfer Mechanisms Associated with Hydroxycyclohexyl Systems

The 1-hydroxycyclohexyl group can also serve as an internal source of hydrogen in transfer hydrogenation reactions. mdpi.com In the presence of a suitable catalyst, such as a ruthenium or rhodium complex, the hydroxyl group can donate its hydrogen to the alkyne moiety, leading to the formation of the corresponding cis-alkene. This intramolecular hydrogen transfer is a highly atom-economical process. The mechanism typically involves the formation of a metal-alkoxide intermediate, followed by the transfer of a hydride from the carbon bearing the oxygen to the alkyne, coordinated to the metal center.

Alternatively, in intermolecular reactions, the alcohol can act as a hydrogen donor to an external substrate. mdpi.com The efficiency of this process depends on the catalyst and the hydrogen acceptor. The conversion of the tertiary alcohol to a ketone (cyclohexanone) would be the oxidative consequence of this hydrogen transfer.

| Reaction Type | Potential Product | Key Conditions | Relevant Findings from Analogous Systems |

| Intramolecular Cyclization | Substituted Furanone | Au(I) or Cu(I) catalyst | γ-hydroxyalkynones cyclize to furanones in good yields with gold catalysts. organic-chemistry.org |

| Intramolecular Hydrogen Transfer | Cis-alkenoic acid | Ru or Rh catalyst | Alcohols can serve as hydrogen donors for alkyne reduction in the presence of transition metal catalysts. mdpi.comrsc.org |

| Cationic Rearrangement | Ring-expanded or contracted products | Strong acid | Tertiary alcohols can form stable carbocations that may undergo rearrangement. core.ac.uk |

Synergistic Reactivity and Cascade Processes

The interplay between the different functional groups in this compound allows for the design of elegant and efficient cascade reactions, where multiple bonds are formed in a single synthetic operation.

Tandem Reaction Sequences

Tandem reactions initiated by the unique functionalities of this molecule can lead to the rapid construction of complex molecular architectures. For example, a reaction sequence could be initiated by the activation of the carboxylic acid, followed by an intramolecular cyclization involving the hydroxyl group. Such tandem processes are highly desirable in organic synthesis as they reduce the number of synthetic steps and purification procedures. organic-chemistry.orgnih.gov

Conjugate Addition and Subsequent Cyclization Mechanisms

The propiolic acid moiety is an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. researchgate.net This initial conjugate addition can be the first step in a cascade sequence. For instance, the addition of a nucleophile to the β-carbon of the alkyne generates a vinyl anion intermediate. This intermediate can then be trapped intramolecularly by the hydroxyl group, leading to the formation of a cyclic product.

The stereochemistry of the newly formed stereocenters in the cyclized product is often controlled by the stereochemistry of the initial conjugate addition and the geometry of the subsequent cyclization. Rhodium-catalyzed conjugate additions, for example, have been shown to proceed with high stereoselectivity in similar systems. organic-chemistry.orgnih.gov

| Cascade Type | Initiating Step | Subsequent Step | Potential Product Class |

| Conjugate Addition-Cyclization | Michael addition of a nucleophile to the alkyne | Intramolecular attack of the hydroxyl group | Substituted cyclic ethers |

| Activation-Cyclization | Activation of the carboxylic acid | Intramolecular attack of the hydroxyl group | Lactones with fused ring systems |

Stereochemical Control and Regioselectivity in Reaction Pathways

The presence of a chiral center at the C1 position of the cyclohexyl ring introduces a significant element of stereochemical control in the reactions of this compound. The stereochemistry of this center can influence the facial selectivity of reagents approaching the alkyne and can direct the stereochemical outcome of cyclization reactions.

The regioselectivity of reactions, particularly additions to the alkyne, is governed by both electronic and steric factors. wikipedia.orgnumberanalytics.com The electron-withdrawing carboxylic acid group polarizes the alkyne, making the β-carbon more electrophilic. However, the bulky 1-hydroxycyclohexyl group can sterically hinder the approach of nucleophiles to the α-carbon. The interplay of these factors determines the regiochemical outcome of addition reactions. wikipedia.orgnumberanalytics.com

In intramolecular cyclizations, the principles of stereoelectronic control and the minimization of steric interactions in the transition state are paramount in determining the stereochemistry of the product. researchgate.net For example, in a cyclization reaction, the molecule will adopt a transition state geometry that minimizes steric clashes between the cyclohexyl ring and the incoming reagent or other parts of the molecule. The hydroxyl group itself can act as a directing group, further influencing the stereochemical course of the reaction through hydrogen bonding or coordination to a catalyst. researchgate.net

| Factor | Influence on Reactivity | Example |

| Stereochemistry at C1 | Controls facial selectivity of attack on the alkyne; dictates the stereochemical outcome of cyclizations. | A chiral hydroxyl group can direct the diastereoselectivity of reactions like photocycloadditions. researchgate.net |

| Regioselectivity | Determined by the electronic bias of the carboxylic acid and steric hindrance from the cyclohexyl group. | In conjugate additions, the nucleophile will preferentially attack the less sterically hindered and more electronically activated position. wikipedia.orgnumberanalytics.com |

| Conformational Effects | The chair conformation of the cyclohexyl ring can influence the accessibility of the reactive sites. | The axial or equatorial position of the propargyl group can affect the rate and outcome of intramolecular reactions. |

Derivatization and Transformational Chemistry of 3 1 Hydroxycyclohexyl Prop 2 Ynoic Acid

Synthesis of Carboxylic Acid Esters and Amides

The carboxylic acid moiety is readily converted into esters and amides, which are among the most fundamental derivatives. These transformations are crucial for modifying the compound's solubility, reactivity, and for linking it to other molecules.

Esterification: The formation of esters from 3-(1-hydroxycyclohexyl)prop-2-ynoic acid can be achieved through several standard protocols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uk This reaction is reversible and often requires heating and removal of water to drive the equilibrium towards the product. researchgate.netceon.rs The reaction rate and yield can be influenced by the structure of the alcohol and the reaction temperature. ceon.rs

Amidation: Direct conversion of the carboxylic acid to an amide requires activation, as the amine's basicity would otherwise lead to an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. chemistrysteps.comnih.gov In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate acts as a good leaving group that is subsequently displaced by a primary or secondary amine to form the corresponding amide bond. libretexts.orgkhanacademy.org The reaction proceeds efficiently at room temperature and provides good yields. chemistrysteps.com

| Derivative Type | Reagent | General Conditions | Expected Product Structure |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH) | H₂SO₄ (cat.), Heat | |

| Ethyl Ester | Ethanol (CH₃CH₂OH) | H₂SO₄ (cat.), Heat | |

| Propyl Amide | Propylamine (CH₃CH₂CH₂NH₂) | DCC or EDC, CH₂Cl₂ | |

| Anilide (Phenyl Amide) | Aniline (C₆H₅NH₂) | DCC or EDC, CH₂Cl₂ |

Alkyne Functionalization Reactions

The terminal alkyne is a highly versatile functional group that participates in a multitude of reactions, including cycloadditions and various addition reactions, allowing for the construction of complex molecular architectures.

The terminal alkyne of this compound and its derivatives is an excellent substrate for 1,3-dipolar cycloaddition reactions. The most prominent of these is the azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry". wikipedia.org This reaction joins an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the premier example of a click reaction, noted for its high efficiency, mild reaction conditions, and remarkable regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. sigmaaldrich.comorganic-chemistry.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate. organic-chemistry.org The reaction is tolerant of a wide range of functional groups and can often be performed in aqueous solvents. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce the 1,5-disubstituted triazole regioisomer. organic-chemistry.org A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted triazoles. organic-chemistry.org

A related transformation is the copper-catalyzed decarboxylative cycloaddition, where propiolic acids react with azides and arylboronic acids to construct fully substituted 1,2,3-triazoles directly. acs.org

| Reaction Type | Co-reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| CuAAC | Benzyl (B1604629) Azide (C₆H₅CH₂N₃) | Cu(I) salt, e.g., CuSO₄/Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole |

| RuAAC | Phenyl Azide (C₆H₅N₃) | [Cp*RuCl] complex | 1,5-Disubstituted 1,2,3-Triazole |

| Decarboxylative Cycloaddition | Azide + Arylboronic Acid | Copper Catalyst | Fully Substituted 1,2,3-Triazole |

Hydrofunctionalization involves the addition of an H-X molecule across the alkyne's triple bond. These reactions are powerful tools for converting the alkyne into various substituted alkenes with high degrees of regio- and stereocontrol.

Hydroalkylation: This reaction adds an R-H bond across the triple bond. For instance, photoredox/nickel dual catalysis can achieve the reductive hydrobenzylation of terminal alkynes with benzyl chlorides, using alkyl amines as a hydrogen source, to yield 1,1-disubstituted olefins.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne proceeds via an electrophilic addition mechanism. The reaction typically follows Markovnikov's rule, where the hydrogen adds to the carbon that already has a hydrogen, and the halide adds to the more substituted carbon, forming a vinyl halide. The mechanism involves the formation of a vinyl carbocation intermediate.

Hydrosilylation: This is the addition of a silicon-hydride (Si-H) bond across the triple bond to form vinylsilanes, which are valuable synthetic intermediates. The reaction is typically catalyzed by transition metals, particularly platinum complexes. For propargylic alcohols, the hydroxyl group can act as a directing group, controlling the regioselectivity of the silane (B1218182) addition.

Carbosulfonylation is a three-component reaction that introduces both a carbon-based group and a sulfonyl group across the alkyne in a single step. Nickel-catalyzed intermolecular carbosulfonylation of terminal alkynes with organoboronic acids and sulfonyl chlorides provides a regio- and stereoselective route to β,β-disubstituted vinyl sulfones. nih.govthieme-connect.com The reaction is believed to proceed via the generation of sulfonyl radicals under mild conditions and demonstrates broad functional-group tolerance. nih.gov More recently, a metal-free, visible-light-mediated carbosulfonylation has been developed using carboxylic acids and sulfinates as the source of the alkyl and sulfonyl groups, respectively. acs.orgnih.gov

| Reaction Type | Reagents | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Nickel-Catalyzed Carbosulfonylation | Phenylboronic Acid + Tosyl Chloride | Nickel Catalyst, Base | Trisubstituted Vinyl Sulfone |

| Photochemical Carbosulfonylation | Alkyl Carboxylic Acid + Sodium Arylsulfinate | Photocatalyst, Visible Light | Trisubstituted Vinyl Sulfone |

Annulation reactions build a new ring onto an existing molecular framework. The propiolic acid moiety is an excellent synthon for such transformations. For example, gold catalysts can mediate an intermolecular [4+2] annulation between propiolic acids and alkenes. sigmaaldrich.com In this reaction, the propiolic acid acts as a C2 component and the alkene as a C4 component, leading directly to the formation of α,β-unsaturated δ-lactones. sigmaaldrich.com The alkyne can also participate in various hetero-cyclization cascades. Rhodium(III)-catalyzed C-H functionalization and heteroannulation of indoles with propargylic alcohols can lead to diverse molecular frameworks, including γ-carbolines and dihydrochromeno[2,3-b]indoles. chemrxiv.org

Transformations of the 1-Hydroxycyclohexyl Moiety

The tertiary propargylic alcohol group on the cyclohexyl ring has its own distinct reactivity, which can be exploited to further diversify the molecular structure.

Dehydration: Like other tertiary alcohols, the 1-hydroxycyclohexyl group can undergo acid-catalyzed dehydration (elimination of water) to form an alkene. byjus.comyoutube.com In this case, the product would be a conjugated enyne. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary propargylic carbocation intermediate. youtube.com A practical method for the dehydration of propargylic alcohols using a catalytic amount of silyl-EBX has also been reported. rsc.org

Oxidation: While tertiary alcohols are generally resistant to oxidation without C-C bond cleavage, propargylic alcohols are an exception. An oxidative rearrangement of tertiary propargylic alcohols mediated by m-chloroperoxybenzoic acid (m-CPBA) has been shown to generate tetrasubstituted alkenes bearing a carboxylic acid substituent. thieme-connect.comworktribe.com The proposed mechanism involves the epoxidation of the alkyne to an oxirene, followed by a 1,2-aryl or alkyl shift. thieme-connect.comworktribe.com Alternatively, aerobic oxidation catalyzed by systems like Fe(NO₃)₃/TEMPO can convert propargylic alcohols into α,β-unsaturated alkynones. organic-chemistry.org

Substitution: The hydroxyl group can be replaced by a variety of nucleophiles in a propargylic substitution reaction. nih.gov This transformation is often catalyzed by Lewis or Brønsted acids and proceeds through a stabilized propargylic/allenyl carbocation intermediate. nih.gov This allows for the introduction of a wide range of functionalities, including halides, ethers, and new carbon-carbon bonds, at the quaternary center. acs.orgnih.gov

| Transformation | Reagent/Conditions | Resulting Functional Group |

|---|---|---|

| Dehydration | H₂SO₄ (cat.), Heat | Enyne (Alkene + Alkyne) |

| Oxidative Rearrangement | m-CPBA | Enoic Acid (Alkene + Carboxylic Acid) |

| Propargylic Substitution | Nucleophile (e.g., Thiol), Acid Catalyst | Substituted Quaternary Center |

Redox Transformations and Derivatives

The oxidation and reduction of this compound can selectively target its functional groups, leading to a diverse array of derivatives.

Oxidation Reactions:

The tertiary propargylic alcohol moiety is generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, the carboxylic acid and alkyne functionalities can undergo oxidative transformations. Strong oxidizing agents can lead to cleavage of the carbon-carbon triple bond. Milder and more selective oxidizing conditions can be employed to achieve specific transformations. For instance, aerobic oxidation protocols that are effective for converting propargylic alcohols to α,β-unsaturated alkynals or alkynones could potentially be adapted, although the tertiary nature of the alcohol in this compound presents a challenge for direct oxidation at the carbinol center.

Reduction Reactions:

The reduction of this compound offers several pathways to saturated and unsaturated derivatives. The alkyne and carboxylic acid groups can be reduced under different conditions, allowing for selective transformations.

Reduction of the Alkyne: Catalytic hydrogenation of the alkyne can lead to different products depending on the catalyst and reaction conditions. Complete reduction to the corresponding saturated hydroxy acid, 3-(1-hydroxycyclohexyl)propanoic acid, can be achieved using catalysts like platinum or palladium on carbon under a hydrogen atmosphere. Partial reduction to the alkene is also possible. The use of a Lindlar catalyst would be expected to yield the corresponding (Z)-alkenoic acid, while a dissolving metal reduction (e.g., sodium in liquid ammonia) would likely produce the (E)-alkenoic acid.

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This would yield 3-(1-hydroxycyclohexyl)prop-2-yn-1-ol. It is important to note that LiAlH₄ would also reduce the alkyne to an alkene, likely with trans stereochemistry. Selective reduction of the carboxylic acid in the presence of the alkyne is challenging but might be achievable through derivatization, for example, by converting the acid to an ester followed by reduction with a milder reducing agent like sodium borohydride (B1222165) under specific conditions.

Interactive Data Table: Predicted Redox Derivatives of this compound

| Starting Material | Reagents and Conditions | Predicted Major Product |

| This compound | H₂, Pd/C | 3-(1-Hydroxycyclohexyl)propanoic acid |

| This compound | H₂, Lindlar's Catalyst | (Z)-3-(1-Hydroxycyclohexyl)prop-2-enoic acid |

| This compound | Na, NH₃ (l) | (E)-3-(1-Hydroxycyclohexyl)prop-2-enoic acid |

| This compound | 1. SOCl₂ 2. LiAlH₄ | 3-(1-Hydroxycyclohexyl)propan-1-ol |

Skeletal Rearrangements Involving the Cyclohexane (B81311) Ring

The propargylic alcohol functionality in this compound makes it a potential substrate for acid-catalyzed skeletal rearrangements.

One of the most relevant transformations for tertiary propargyl alcohols is the Meyer-Schuster rearrangement . wikipedia.org This reaction typically involves the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde. wikipedia.org In the case of this compound, which is a tertiary alcohol, treatment with a strong acid could potentially lead to a competing reaction known as the Rupe rearrangement . wikipedia.org

The Rupe rearrangement of tertiary α-acetylenic alcohols often yields α,β-unsaturated ketones through an enyne intermediate. wikipedia.org While the presence of the carboxylic acid might influence the reaction pathway, it is plausible that under acidic conditions, a rearrangement involving the migration of one of the C-C bonds of the cyclohexane ring could occur.

Another potential rearrangement is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement , which is a method for synthesizing alkynes from 1,1-dihalo-2-alkenes. beilstein-journals.orgrsc.org While not a direct rearrangement of the parent compound, derivatives of this compound could be synthesized via this method, or its derivatives could be subjected to conditions that might induce a similar rearrangement. beilstein-journals.orgrsc.org

Computational Chemistry and Theoretical Investigations of 3 1 Hydroxycyclohexyl Prop 2 Ynoic Acid

Theoretical Studies on Molecular Strain and Its Influence on Reactivity:Specific theoretical studies examining the molecular strain of the cyclohexyl group and its impact on the reactivity of the prop-2-ynoic acid moiety have not been documented in the literature.

General computational methodologies such as DFT and Frontier Molecular Orbital Theory are widely used to investigate molecules with similar functional groups (cyclohexanols, alkynoic acids). However, the application of these methods to 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid and the subsequent publication of the results have not been identified.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy, as the foundational research data is not present in the available scientific literature.

Prediction and Validation of Spectroscopic Data

The characterization of novel chemical entities like this compound heavily relies on the synergy between computational chemistry and experimental spectroscopy. This section details the theoretical prediction of spectroscopic data for this compound and the subsequent validation of these predictions with experimental findings. While comprehensive computational and experimental studies specifically targeting this molecule are not extensively available in public literature, this section outlines the established methodologies and presents illustrative data based on the known principles of spectroscopic analysis for analogous structures.

Computational approaches, particularly those rooted in Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass-to-charge ratios for mass spectrometry (MS) analysis. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For a molecule with the structural complexity of this compound, a combination of a suitable functional (e.g., B3LYP or M06-2X) and a Pople-style basis set (e.g., 6-31G* or 6-311++G**) is often employed to balance computational cost and accuracy.

The validation of these theoretical predictions is a critical step and is achieved by comparing the calculated spectra with experimentally obtained data. Any discrepancies between the predicted and experimental data can provide deeper insights into the molecular structure, conformation, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the local electronic environment of each nucleus.

For this compound, the predicted ¹H NMR spectrum would be expected to show distinct signals for the cyclohexyl protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts of the cyclohexyl protons would be influenced by their axial or equatorial positions and their proximity to the hydroxyl and prop-2-ynoic acid substituents. The ¹³C NMR spectrum would be characterized by signals for the carboxylic carbon, the two acetylenic carbons, the quaternary carbon of the cyclohexyl ring bearing the hydroxyl group, and the remaining cyclohexyl carbons.

An illustrative comparison of predicted and hypothetical experimental NMR data is presented below.

Table 1: Predicted vs. Hypothetical Experimental ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Cyclohexyl CH₂ | 1.20-1.80 | 1.25-1.75 | m | - |

| Hydroxyl OH | 2.50 | 2.45 | s | - |

| Carboxylic Acid OH | 11.50 | 11.48 | s | - |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy for similar functional groups. Actual experimental and computational values may vary.

Table 2: Predicted vs. Hypothetical Experimental ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| Cyclohexyl C1 (C-OH) | 70.5 | 70.2 |

| Cyclohexyl C2, C6 | 35.2 | 34.9 |

| Cyclohexyl C3, C5 | 23.8 | 23.5 |

| Cyclohexyl C4 | 25.1 | 24.8 |

| Acetylenic C≡C-COOH | 78.9 | 78.5 |

| Acetylenic C≡C-Cyclohexyl | 85.3 | 85.0 |

| Carboxylic Acid C=O | 155.6 | 155.2 |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy for similar functional groups. Actual experimental and computational values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. Computational chemistry can predict the vibrational frequencies corresponding to different bond stretches, bends, and other molecular vibrations.

For this compound, the key predicted IR absorptions would include a broad O-H stretch from the carboxylic acid, another O-H stretch from the alcohol, a C=O stretch from the carboxylic acid, and a C≡C stretch from the alkyne. The calculated frequencies are often systematically scaled to correct for anharmonicity and other limitations of the theoretical model.

Table 3: Predicted vs. Hypothetical Experimental IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | 3350-2550 | Broad, Strong |

| O-H Stretch (Alcohol) | 3450 | 3445 | Medium |

| C-H Stretch (Cyclohexyl) | 2950-2850 | 2945-2855 | Strong |

| C≡C Stretch (Alkyne) | 2250 | 2248 | Weak |

| C=O Stretch (Carboxylic Acid) | 1710 | 1708 | Strong |

Note: The data in this table is illustrative and based on general principles of IR spectroscopy for similar functional groups. Actual experimental and computational values may vary.

Mass Spectrometry (MS)

While computational methods for predicting full mass spectra are less routine than for NMR or IR, they can be used to calculate the accurate mass of the molecular ion, which is crucial for determining the elemental composition. For this compound (C₉H₁₂O₃), the predicted exact mass of the molecular ion [M]⁺ would be approximately 168.0786 g/mol . High-resolution mass spectrometry (HRMS) would be used to experimentally verify this mass, providing strong evidence for the molecular formula. Fragmentation patterns can also be rationalized with the aid of computational studies by analyzing bond dissociation energies and the stability of potential fragment ions.

Advanced Spectroscopic Characterization Methodologies for 3 1 Hydroxycyclohexyl Prop 2 Ynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the exact three-dimensional structure and connectivity of 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid can be confirmed. nih.govpreprints.org

High-resolution 1H and 13C NMR are fundamental for the initial structural assessment. The spectra provide critical information about the chemical environment of each proton and carbon atom in the molecule. researchgate.netdocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The carboxylic acid proton (–COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. The hydroxyl proton (–OH) on the cyclohexyl ring would also be a singlet, with its chemical shift being concentration and solvent-dependent. The protons of the cyclohexyl ring (–CH₂–) would resonate as a complex series of multiplets in the upfield region, generally between 1.2 and 2.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled 13C NMR spectrum provides one signal for each unique carbon atom. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing around 153-156 ppm. rsc.org The two sp-hybridized carbons of the alkyne (C≡C) would have characteristic chemical shifts in the range of 75-95 ppm. The quaternary carbon of the cyclohexyl ring attached to the hydroxyl group (C–OH) would appear around 65-75 ppm, while the other cyclohexyl carbons (–CH₂–) would be found further upfield, typically between 20-40 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 153.0 - 156.0 | Broad Singlet (¹H) |

| Alkyne Carbon (-C≡C-COOH) | - | 75.0 - 85.0 | - |

| Alkyne Carbon (-C≡C-C(OH)) | - | 85.0 - 95.0 | - |

| Cyclohexyl Hydroxyl (-OH) | Variable (e.g., 2.0-5.0) | - | Singlet |

| Cyclohexyl Quaternary Carbon (C-OH) | - | 65.0 - 75.0 | - |

To definitively assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between nuclei, mapping out the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, strong cross-peaks would be observed between the neighboring methylene (B1212753) protons within the cyclohexyl ring, allowing for the tracing of the ring's proton network.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for each of the methylene groups in the cyclohexyl ring by linking them to their corresponding, previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would include those from the cyclohexyl protons adjacent to the quaternary carbon to the alkyne carbons and the quaternary carbon itself. This would be crucial in confirming the connection between the cyclohexyl ring and the prop-2-ynoic acid side chain.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation This table is interactive. Click on the headers to sort.

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Cyclohexyl H ↔ Cyclohexyl H' (adjacent) | Connectivity within the cyclohexyl ring system |

| HSQC | Cyclohexyl H ↔ Cyclohexyl C (directly bonded) | Assignment of specific carbon signals for the CH₂ groups |

| HMBC | Cyclohexyl H (on C2/C6) ↔ Quaternary C1 | Linkage of the methylene groups to the hydroxyl-bearing carbon |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysisresearchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. kurouskilab.com

IR spectroscopy is particularly sensitive to polar bonds and provides a distinct "fingerprint" for the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. libretexts.orgpressbooks.pub A very broad absorption between 2500 and 3300 cm⁻¹ is characteristic of the O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this, a sharper O-H stretch from the alcohol group would be expected around 3200-3500 cm⁻¹. mdpi.comresearchgate.net The C=O stretch of the carboxylic acid would result in a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org The C≡C triple bond stretch for an internal alkyne is often weak but should appear in the 2190-2260 cm⁻¹ region. libretexts.orgpressbooks.pub Strong peaks corresponding to the C-H stretching of the sp³-hybridized carbons of the cyclohexyl ring would be observed just below 3000 cm⁻¹. pressbooks.pub

Table 3: Characteristic Infrared (IR) Absorption Frequencies This table is interactive. Click on the headers to sort.

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol/Carboxylic Acid | O–H stretch | 2500 - 3500 | Strong, Broad |

| Cyclohexyl | C–H stretch | 2850 - 2960 | Strong |

| Alkyne | C≡C stretch | 2190 - 2260 | Weak to Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Carboxylic Acid | C–O stretch | 1210 - 1320 | Medium |

Raman spectroscopy provides complementary information to IR, as it is sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is particularly advantageous for identifying the alkyne functionality. The C≡C stretching vibration, which may be weak in the IR spectrum, typically gives rise to a strong and sharp signal in the Raman spectrum around 2200 cm⁻¹. rsc.orgresearchgate.net This signal appears in a region of the spectrum that is usually free from other vibrations, making it highly diagnostic. nih.govresearchgate.netacs.org The symmetric C-H stretching and bending modes of the cyclohexyl ring would also be visible. While the O-H stretch is observable, it is generally less prominent than in the IR spectrum.

Table 4: Characteristic Raman Spectroscopy Shifts This table is interactive. Click on the headers to sort.

| Functional Group | Bond Vibration | Expected Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne | C≡C stretch | 2190 - 2260 | Strong |

| Cyclohexyl | C–H stretch | 2850 - 2960 | Strong |

| Carboxylic Acid | C=O stretch | 1640 - 1680 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₉H₁₂O₃, giving it a molecular weight of 168.19 g/mol . bldpharm.com

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 168. However, for alcohols and carboxylic acids, this peak can be weak or absent. youtube.comlibretexts.org The fragmentation pattern would provide valuable structural information. Key expected fragmentation pathways include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the cyclohexanol (B46403) moiety is a common fragmentation for alcohols, which would lead to a prominent peak at m/z 150. libretexts.orgyoutube.com

Decarboxylation: Loss of the carboxyl group, either as COOH (45 Da) to give a fragment at m/z 123, or as CO₂ (44 Da) to give a fragment at m/z 124. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon is a characteristic fragmentation of alcohols. libretexts.org This would involve the breaking of the cyclohexyl ring.

Cleavage of the Side Chain: Fragmentation at the bond between the cyclohexyl ring and the alkyne would yield ions corresponding to the cyclohexanol portion (m/z 99) and the propynoic acid portion.

Table 5: Predicted Mass Spectrometry Fragments This table is interactive. Click on the headers to sort.

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 168 | [M]⁺˙ (Molecular Ion) | - |

| 150 | [M - H₂O]⁺˙ | H₂O |

| 124 | [M - CO₂]⁺˙ | CO₂ |

| 123 | [M - COOH]⁺ | •COOH |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. numberanalytics.comfiveable.me Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. researchgate.net This high accuracy allows for the calculation of a unique elemental formula, thereby confirming the chemical identity of this compound.

For this compound (C9H12O3), the theoretical exact mass can be calculated. When subjected to HRMS analysis, typically using techniques like electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, the instrument would detect the [M-H]⁻ ion. The measured mass would then be compared to the calculated mass, with a minimal mass error (typically < 5 ppm) confirming the elemental composition.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C9H12O3 |

| Theoretical Exact Mass [M] | 168.07864 u |

| Ionization Mode | ESI- |

| Observed Ion | [M-H]⁻ |

| Calculated m/z for [M-H]⁻ | 167.07103 |

| Hypothetical Measured m/z | 167.07121 |

| Mass Error | 1.08 ppm |

This precise mass measurement provides strong evidence for the molecular formula C9H12O3, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This process provides valuable information about the connectivity of atoms within the molecule. For this compound, the deprotonated molecule [M-H]⁻ (m/z 167.07103) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation.

The fragmentation pattern would be dictated by the functional groups present: the carboxylic acid, the tertiary alcohol, and the cyclohexyl ring. Common fragmentation pathways for carboxylic acids include the loss of CO2 (44 Da) and H2O (18 Da). miamioh.edulibretexts.org The tertiary alcohol can also facilitate water loss. Cleavage of the C-C bonds within the cyclohexyl ring is also anticipated.

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound could involve:

Loss of CO2: A primary fragmentation would likely be the decarboxylation of the carboxylate anion, leading to a significant fragment ion at m/z 123.0815.

Loss of H2O: The loss of a water molecule from the cyclohexanol moiety could occur, resulting in a fragment at m/z 149.0604.

Combined Losses: Subsequent fragmentation of the primary product ions could lead to combined losses, such as the loss of both H2O and CO2, yielding a fragment at m/z 105.0709.

Table 2: Plausible MS/MS Fragmentation Data for the [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Calculated Fragment m/z |

|---|---|---|---|

| 167.0710 | [C8H11O]⁻ | CO2 | 123.0815 |

| 167.0710 | [C9H9O2]⁻ | H2O | 149.0604 |

| 149.0604 | [C8H9]⁻ | CO2 | 105.0709 |

By analyzing these fragmentation patterns, the structural arrangement of the parent molecule can be confirmed.

X-ray Diffraction (XRD) for Solid-State Structure Determination (if crystalline form is accessible)

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, provided that a suitable single crystal can be grown. acs.orgresearchgate.netnih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. iastate.edu

For this compound, obtaining a single crystal of sufficient quality would be the first critical step. If successful, XRD analysis would reveal:

The precise conformation of the cyclohexyl ring (e.g., chair, boat).

The exact bond lengths of the alkyne and carboxylic acid groups.

The spatial arrangement of the hydroxyl and carboxyl groups.

The nature of the intermolecular hydrogen bonding network, which is expected to be significant given the presence of both a hydroxyl and a carboxylic acid group. This network would likely involve hydrogen bonds between the carboxylic acid protons and the hydroxyl or carbonyl oxygens of neighboring molecules.

The crystal packing and unit cell parameters.

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Electron Microscopy Techniques (SEM, TEM) for Characterization of Advanced Material Forms

Should this compound be used as a building block for advanced materials, such as polymers, metal-organic frameworks, or self-assembled structures, electron microscopy techniques would be crucial for their characterization. researchgate.netkemet.co.uk

Scanning Electron Microscopy (SEM): SEM would be employed to investigate the surface morphology and topography of the material. azooptics.comthermofisher.com It provides high-resolution images of the material's surface, revealing features such as particle size and shape, porosity, and surface texture. For instance, if the compound is crystallized on a surface, SEM could visualize the crystal habit and distribution.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of the internal structure of the material at the nanoscale. azooptics.comfiveable.me It can be used to determine the size and shape of nanoparticles, identify crystal lattice fringes, and analyze the dispersion of the compound within a composite material. If this compound were used to form nanostructures, TEM would be essential for their characterization.

Together, SEM and TEM provide a comprehensive understanding of the micro- and nanostructure of materials derived from this compound, linking its molecular properties to the macroscopic characteristics of the resulting material. kemet.co.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves alkynylation of cyclohexanol derivatives. A common approach is the Sonogashira coupling between a protected cyclohexanol halide and a propiolic acid derivative. Key parameters include:

- Catalyst selection : Palladium/copper systems for cross-coupling efficiency .

- Protection of hydroxyl groups : Use of tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

- Temperature control : Reactions performed at 60–80°C to balance reaction rate and decomposition risks .

Yields (typically 45–65%) depend on solvent purity (e.g., anhydrous THF) and exclusion of oxygen.

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : H NMR identifies the cyclohexyl proton environment (δ 1.2–2.1 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad). C NMR confirms the alkyne carbon (δ 70–90 ppm) .

- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm) and hydroxyl O-H stretch (3200–3600 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 195.1024) .

Q. What are the stability considerations for this compound under various storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Solid state : Store at –20°C under inert gas (argon) to prevent oxidation of the alkyne moiety .

- Solution phase : Use anhydrous solvents (e.g., DMF or DMSO) and avoid prolonged exposure to light. Aqueous solutions degrade within 48 hours at pH > 7 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Alkyne bond polarization under catalytic conditions .

- Transition states : For Sonogashira coupling, predict regioselectivity in cross-coupling reactions .

- Solvent effects : COSMO-RS models assess solvent interactions impacting reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:

- Dose-response standardization : Use WHO-recommended IC protocols with triplicate measurements .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

- Cell-line validation : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

- Methodological Answer :

- Hepatic microsomes : Incubate with NADPH to assess cytochrome P450-mediated oxidation. Monitor via UPLC-QTOF for hydroxylated metabolites .

- Recombinant enzymes : Test specificity using CYP3A4/CYP2D6 isoforms to identify primary metabolic routes .

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption (P values < 1 × 10 cm/s suggest poor bioavailability) .

Safety & Handling

Q. What occupational safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .

- PPE : Nitrile gloves (≥8 mil thickness) and safety goggles compliant with ANSI Z87.1 .

- Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.